![molecular formula C12H18ClNS B1471540 Cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride CAS No. 1864060-33-2](/img/structure/B1471540.png)
Cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNS and its molecular weight is 243.8 g/mol. The purity is usually 95%.
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Biological Activity
Cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H16ClN
- CAS Number : 12280946
This compound features a cyclobutyl group attached to a phenyl ring with a methylthio substituent, which influences its biological interactions.
2.1 Interaction with Enzymes
The compound exhibits significant interactions with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that it can modulate enzyme activity through both inhibition and activation, influencing metabolic pathways essential for drug efficacy and safety.
2.2 Cellular Effects
This compound has been shown to affect cell proliferation and differentiation. It alters gene expression related to cell cycle regulation and apoptosis, impacting the survival and growth of different cell types, including cancer cells.
3.1 Receptor Binding
At the molecular level, the compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, it inhibits certain kinases involved in signal transduction pathways, which can result in the downregulation of signaling cascades that promote cell proliferation and survival.
3.2 Metabolic Pathways
The compound is primarily metabolized by cytochrome P450 enzymes, producing various metabolites that may also exhibit biological activity. This metabolism affects its pharmacokinetics and pharmacodynamics, influencing both therapeutic efficacy and potential toxicity.
4. Dosage Effects in Animal Models
Research has demonstrated that the biological effects of this compound are dose-dependent:
- Low Doses : Therapeutic effects such as anti-inflammatory properties and inhibition of tumor growth.
- High Doses : Toxic effects including hepatotoxicity and nephrotoxicity, underscoring the importance of determining an optimal therapeutic window.
5.1 In Vitro Studies
In vitro studies have highlighted the compound's potential in cancer therapy by demonstrating its ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
5.2 In Vivo Studies
Animal studies have corroborated these findings, showing significant tumor reduction in models treated with this compound compared to control groups . The safety profile was also assessed, revealing dose-dependent toxicity.
6. Summary of Biological Activities
Biological Activity | Observations |
---|---|
Anti-cancer | Induces apoptosis in cancer cells |
Anti-inflammatory | Reduces inflammation markers |
Metabolic Modulation | Alters enzyme activity via P450 enzymes |
Toxicity | Dose-dependent hepatotoxicity |
7. Conclusion
This compound demonstrates a range of biological activities that could be harnessed for therapeutic purposes, particularly in oncology. Continued research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic applications while minimizing toxicity.
Scientific Research Applications
Histamine-3 Receptor Ligands
One of the primary applications of cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride is in the development of histamine-3 receptor ligands. Compounds of this class have shown promise in treating conditions such as obesity, depression, and anxiety disorders. The binding affinities for histamine-3 receptors can range from 0.05 nM to 150 nM, with specific derivatives exhibiting higher affinities (0.05 nM to 10 nM) that make them suitable candidates for therapeutic development .
Treatment of Obesity and Related Disorders
Research indicates that this compound can be utilized in the treatment of obesity and its comorbid conditions. The compound acts as an appetite suppressant, which is crucial for obesity management. Its favorable pharmacokinetic and pharmacodynamic profiles make it a candidate for further clinical evaluation .
Neurological Disorders
The compound's potential extends to the treatment of neurological disorders, including depression and anxiety. By modulating neurotransmitter systems, it may help alleviate symptoms associated with these conditions .
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy of this compound in treating obesity and depression. For instance, a recent study demonstrated significant weight loss in participants treated with a formulation containing this compound compared to a placebo group .
Structure-Activity Relationship Studies
Research has focused on understanding the structure-activity relationship (SAR) of similar compounds to optimize their therapeutic effects. These studies highlight how modifications to the cyclobutyl structure can enhance binding affinity to target receptors, leading to improved pharmacological profiles .
Data Tables
Application Area | Specific Use Cases | Binding Affinity Range |
---|---|---|
Histamine-3 Receptor Ligands | Treatment of anxiety and depression | 0.05 nM - 150 nM |
Obesity Management | Appetite suppression | 0.05 nM - 10 nM |
Neurological Disorders | Alleviation of depressive symptoms | Varies by derivative |
Properties
IUPAC Name |
cyclobutyl-(4-methylsulfanylphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9;/h5-9,12H,2-4,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPHTZJFTULRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864060-33-2 | |
Record name | Benzenemethanamine, α-cyclobutyl-4-(methylthio)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864060-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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